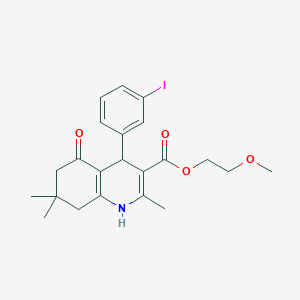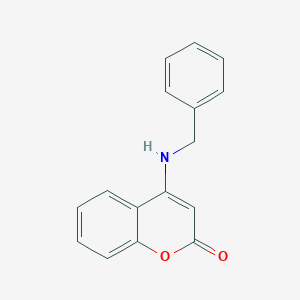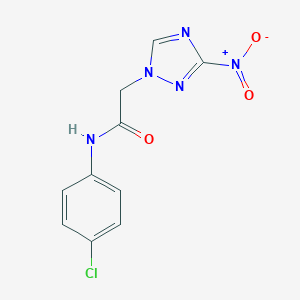
2-methoxyethyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxyethyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Méthodes De Préparation
The synthesis of 2-methoxyethyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the hexahydroquinoline core, followed by the introduction of the iodo-phenyl group and the methyloxyethyl ester. The reaction conditions often involve the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the methyloxy group allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the hexahydroquinoline ring can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodo-phenyl group can participate in substitution reactions, particularly nucleophilic substitutions, where the iodine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.
Applications De Recherche Scientifique
2-methoxyethyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-methoxyethyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2-methoxyethyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate stands out due to its unique combination of functional groups and structural features. Similar compounds include other hexahydroquinoline derivatives and iodo-phenyl esters, which may have different properties and applications. The uniqueness of this compound lies in its specific arrangement of functional groups, which can lead to distinct chemical and biological activities.
Propriétés
Formule moléculaire |
C22H26INO4 |
|---|---|
Poids moléculaire |
495.3g/mol |
Nom IUPAC |
2-methoxyethyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C22H26INO4/c1-13-18(21(26)28-9-8-27-4)19(14-6-5-7-15(23)10-14)20-16(24-13)11-22(2,3)12-17(20)25/h5-7,10,19,24H,8-9,11-12H2,1-4H3 |
Clé InChI |
HDTOQEHJWXYXJS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)I)C(=O)OCCOC |
SMILES canonique |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)I)C(=O)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z)-4-[2-(2-methoxy-5-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403862.png)

![N'-cyano-2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide](/img/structure/B403864.png)

![6-Phenyl-5-(phenylthio)imidazo[2,1-b]thiazole](/img/structure/B403872.png)
![Methyl 2-({[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzoate](/img/structure/B403874.png)
![ETHYL 2-[5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B403875.png)

![4-({[3-Nitro-5-(methyloxy)phenyl]amino}carbonyl)phenyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B403878.png)
![4-[(4-Bromoanilino)carbonyl]phenyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B403879.png)



![2-(3-Nitro-[1,2,4]triazol-1-yl)-N-(1-phenyl-ethyl)-acetamide](/img/structure/B403884.png)
